Differentiation by Lipophilicity (LogP) and Solubility vs. Non-Methoxylated Analogs
The methoxy group at the 5-position substantially modulates the compound's lipophilicity and aqueous solubility compared to its non-methoxylated analog, 3-bromo-2-methyl-2H-indazole. This is a critical differentiator for researchers aiming to optimize ADME properties. The target compound exhibits a calculated LogP of 2.34440 and a computed aqueous solubility of 0.24 g/L (at 25 °C) . In contrast, the direct non-methoxylated analog, 3-bromo-2-methyl-2H-indazole, has a higher calculated LogP of 2.33580 , indicating it is more lipophilic. This difference, driven by the presence of the methoxy group, suggests that the target compound has a different pharmacokinetic profile and may exhibit enhanced metabolic stability, a common advantage conferred by methoxy substitution [1].
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP = 2.34440; Solubility = 0.24 g/L (25 °C) |
| Comparator Or Baseline | 3-bromo-2-methyl-2H-indazole: LogP = 2.33580; Solubility not reported |
| Quantified Difference | LogP difference of +0.0086; Solubility difference cannot be quantified due to lack of comparator data |
| Conditions | Calculated values from Molbase (LogP) and ACD/Labs software (Solubility) |
Why This Matters
This difference in LogP and solubility profile is crucial for medicinal chemists when selecting a scaffold for lead optimization, as it directly impacts absorption, distribution, and overall drug-likeness.
- [1] M. J. Waring. Defining optimum lipophilicity and molecular weight ranges for drug candidates—A computational analysis of marketed drugs. Bioorg. Med. Chem. Lett., 2009, 19(10), 2844-2851. View Source
